molecular formula C24H33N3O4S B2536981 2-methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946347-44-0

2-methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2536981
CAS RN: 946347-44-0
M. Wt: 459.61
InChI Key: JWYAPGTYRGDHOX-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated significant potential for photodynamic therapy, a cancer treatment method. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitization mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Therapeutic Research

  • Benzenesulfonamide derivatives have been explored for their potential in treating idiopathic pulmonary fibrosis and cough. The phosphatidylinositol 3-kinase inhibitors, closely related to benzenesulfonamide structures, have shown some in vitro efficacy, underscoring the relevance of this chemical class in respiratory and fibrotic disease research (Norman, 2014).

Antibacterial and Antifungal Properties

  • A study synthesized and evaluated various N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides for their antibacterial effects against Escherichia coli, identifying compounds with potential as bacterial growth inhibitors. This research highlights the utility of benzenesulfonamide derivatives in developing new antibacterial agents (Abbasi et al., 2019).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-17-13-23(30-4)24(14-18(17)2)32(28,29)25-16-22(27-9-11-31-12-10-27)19-5-6-21-20(15-19)7-8-26(21)3/h5-6,13-15,22,25H,7-12,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYAPGTYRGDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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